Cbz-NH-peg1-CH2CH2cooh
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Overview
Description
Cbz-NH-peg1-CH2CH2cooh: 2-[2-(benzyloxycarbonylamino)ethoxy]acetic acid , is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cbz-NH-peg1-CH2CH2cooh typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected amino group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Cbz-NH-peg1-CH2CH2cooh undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to remove the Cbz protecting group, yielding the free amino group.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Esterification: Catalyzed by acidic conditions, such as sulfuric acid or p-toluenesulfonic acid.
Major Products:
Hydrolysis: Produces the free amino group.
Esterification: Produces esters of this compound.
Amidation: Produces amides of this compound.
Scientific Research Applications
Cbz-NH-peg1-CH2CH2cooh has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of drug delivery systems and biomedical devices
Mechanism of Action
The mechanism of action of Cbz-NH-peg1-CH2CH2cooh involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Cbz-NH-peg2-CH2CH2cooh: Similar structure but with an additional PEG unit.
Fmoc-NH-peg1-CH2CH2cooh: Similar structure but with a different protecting group (Fmoc instead of Cbz).
Cbz-NH-peg4-CH2CH2cooh: Similar structure but with a longer PEG chain
Uniqueness: Cbz-NH-peg1-CH2CH2cooh is unique due to its specific PEG length and the presence of the Cbz protecting group, which provides stability and selectivity in various chemical reactions and applications .
Biological Activity
Cbz-NH-PEG1-CH2CH2COOH is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker that has garnered attention in the field of drug development, particularly for its role in targeted protein degradation. This compound facilitates the selective degradation of target proteins by linking them to E3 ubiquitin ligases, thus harnessing the cell's ubiquitin-proteasome system for therapeutic purposes.
- Molecular Formula: C13H17N O5
- Molecular Weight: 267.28 g/mol
- CAS Number: 1205751-19-4
- Storage Conditions:
- Powder: -20°C for up to 3 years
- In solvent: -80°C for up to 1 year
The biological activity of this compound is primarily attributed to its function as a linker in PROTACs. These compounds consist of two ligands connected by a linker; one ligand binds to a target protein while the other binds to an E3 ligase. This dual binding promotes the ubiquitination and subsequent degradation of the target protein via the proteasome, effectively reducing its cellular levels.
In Vitro Activity
Research indicates that PROTACs utilizing this compound can selectively degrade target proteins in various cell types. The linker enhances solubility and stability, which are critical for effective cellular uptake and activity.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Target Protein Degradation | Induces selective degradation of specific proteins through E3 ligase recruitment. |
Cellular Uptake | Improved solubility due to PEGylation enhances cellular uptake. |
Stability | Increased stability and reduced immunogenicity due to PEG shielding effects. |
Case Studies
- Targeting Oncogenic Proteins : In a study focusing on cancer therapeutics, this compound was used in the synthesis of PROTACs that target mutant forms of oncogenic proteins. The results demonstrated a significant reduction in viable tumor cells, highlighting its potential in cancer treatment.
- Neurodegenerative Diseases : Another case study explored the use of this linker in targeting misfolded proteins associated with neurodegenerative diseases. The PROTACs designed with this compound successfully promoted the degradation of these proteins, suggesting therapeutic avenues for conditions like Alzheimer’s disease.
Advantages of this compound
- Enhanced Solubility : The PEG component increases solubility in biological fluids, facilitating better distribution and bioavailability.
- Reduced Immunogenicity : PEGylation reduces the potential for immune responses against therapeutic proteins.
- Versatile Application : Utilized in various fields such as oncology, neurology, and infectious diseases.
Properties
IUPAC Name |
3-[2-(phenylmethoxycarbonylamino)ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-12(16)6-8-18-9-7-14-13(17)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNWVZCUBIJZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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